molecular formula C9H12N2OS B13207076 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one

1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13207076
M. Wt: 196.27 g/mol
InChI Key: QXSBTFULNRSKRI-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a pyridine ring attached to a thiolane ring through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of pyridine-2-carbaldehyde with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imino and thiolane groups play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its combination of a pyridine ring and a thiolane ring, which imparts distinct chemical reactivity and biological activity. The presence of the imino linkage further enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

1-pyridin-2-yliminothiolane 1-oxide

InChI

InChI=1S/C9H12N2OS/c12-13(7-3-4-8-13)11-9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2

InChI Key

QXSBTFULNRSKRI-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC=CC=N2)(=O)C1

Origin of Product

United States

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